2-[methyl-11C]Methoxyestradiol

PET radiochemistry radiosynthesis efficiency specific activity comparison

2-[methyl-11C]Methoxyestradiol ([11C]2-ME, [11C]1) is a carbon-11 radiolabeled analog of the endogenous estradiol metabolite 2-methoxyestradiol (2-ME). The parent compound 2-ME is a microtubule-targeting agent that binds the colchicine site of tubulin (Ki 22 μM) and inhibits angiogenesis and tumor cell proliferation independently of estrogen receptors.

Molecular Formula C19H26O3
Molecular Weight 301.4 g/mol
Cat. No. B1255450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[methyl-11C]Methoxyestradiol
Synonyms(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol
2 Methoxyestradiol
2 Methoxyestradiol 17 beta
2 Methoxyoestradiol
2-(methyl-11C)methoxyestradiol
2-methoxyestradiol
2-methoxyestradiol, (17alpha)-isomer
2-methoxyestradiol-17 beta
2-methoxyoestradiol
Panzem
Molecular FormulaC19H26O3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12?,13?,15?,18-,19-/m0/s1/i2-1
InChIKeyCQOQDQWUFQDJMK-WHSJXHFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[methyl-11C]Methoxyestradiol: A Carbon-11 PET Tracer for Angiogenesis Imaging – Procurement & Selection Guide


2-[methyl-11C]Methoxyestradiol ([11C]2-ME, [11C]1) is a carbon-11 radiolabeled analog of the endogenous estradiol metabolite 2-methoxyestradiol (2-ME). The parent compound 2-ME is a microtubule-targeting agent that binds the colchicine site of tubulin (Ki 22 μM) and inhibits angiogenesis and tumor cell proliferation independently of estrogen receptors [1]. The 11C-labeled tracer retains identical chemical structure to 2-ME, enabling PET-based pharmacokinetic and biodistribution studies without altering the pharmacological target profile. [11C]2-ME is synthesized via O-[11C]methylation with [11C]CH3I, achieving 25–34% decay-corrected radiochemical yield and 34–38 GBq/μmol specific activity [2]. Its primary application is in vivo PET imaging of angiogenesis, with demonstrated specific binding to human umbilical vein endothelial cells (HUVECs) and a tumor-to-muscle uptake ratio of 2.36 in Lewis lung carcinoma-bearing mice [3].

Imaging Target Angiogenesis PET imaging via colchicine-site tubulin binding
Structural Identity Chemically identical to 2-methoxyestradiol, preserving native pharmacophore
Radionuclide Carbon-11 (t1/2 20.4 min); requires on-site cyclotron and rapid synthesis

Why Generic Substitution of 2-[methyl-11C]Methoxyestradiol with Alternative PET Tracers or Unlabeled 2-ME Fails


Substituting [11C]2-ME with unlabeled 2-methoxyestradiol or alternative PET tracers such as 18F-FDG, 11C-FMAU, or 18F-labeled 2-ME analogs compromises experimental validity in distinct ways. Unlabeled 2-ME exhibits nonlinear pharmacokinetics with rapid plasma clearance below detectable limits after 1 hour in rodents, precluding quantitative biodistribution analysis [1]. 18F-FDG and 11C-FMAU failed to record dose-dependent cytotoxic effects of 2-ME in PC3 prostate cancer cell aggregates, demonstrating that generic proliferation or metabolism tracers lack the mechanistic specificity required to monitor 2-ME pharmacodynamics [2]. While 2-[18F]fluoroethoxyestradiol (2[18F]FEE2) offers a longer physical half-life (110 min vs. 20 min for 11C), its structural modification (2-fluoroethoxy substitution replacing the native 2-methoxy group) alters antiproliferative potency relative to the parent 2-ME, potentially confounding pharmacokinetic-pharmacodynamic correlation [3]. The 11C-methyl labeling of [11C]2-ME preserves the exact chemical structure of 2-ME, enabling true tracer-level pharmacokinetic measurement without introducing structural variables that may shift target binding or metabolic fate.

Unlabeled 2-ME Pharmacokinetics not quantifiable via HPLC; rapid clearance prevents tissue distribution measurement
18F-FDG / 11C-FMAU Metabolism and proliferation tracers lack mechanistic specificity for 2-ME pharmacodynamics; no dose-dependent response reported
2-[18F]FEE2 Fluoroethoxy substitution may alter tubulin binding and antiproliferative potency, potentially shifting PK-PD correlation from parent 2-ME

Quantitative Differentiation Evidence for 2-[methyl-11C]Methoxyestradiol vs. Key Comparators


Radiochemical Yield and Specific Activity: [11C]2-ME vs. 2-[18F]Fluoroethoxyestradiol and 11C-Bis-Sulfamate Analog

[11C]2-ME is synthesized at 25–34% decay-corrected radiochemical yield from [11C]CH3I with 34–38 GBq/μmol specific activity and a total synthesis time of 60–65 min [1]. In comparison, the 18F-labeled analog 2-[18F]fluoroethoxyestradiol (2[18F]FEE2) achieved only 8.3% decay-corrected yield with a longer 90 min synthesis time, despite using the longer-lived 18F isotope [2]. Another 11C-labeled 2-ME derivative, [11C]5 (2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol), achieved higher radiochemical yield of 40–50% based on [11C]CO2 and markedly higher specific activity of 370–740 GBq/μmol, but targets steroid sulfatase (STS) rather than angiogenesis, representing a different imaging application [3].

Radiochemical Yield & Specific Activity
Cross-study comparable
25–34% yield, 34–38 GBq/µmol
Synthesis time 60–65 min; [11C]CH3I method
Supports batch production efficiency review relative to 18F analog (8.3% yield)
Specific activity lower than sulfamate analog [11C]5 (370–740 GBq/µmol); review synthesis optimization context
PET radiochemistry radiosynthesis efficiency specific activity comparison

HUVEC Uptake Specificity: [11C]2-ME Demonstrates Target-Engagement-Dependent Cell Binding vs. Generic PET Tracers

[11C]2-ME uptake by HUVECs increased in a time-dependent manner, reaching 240% at 60 min relative to 100% at 5 min. Critically, co-incubation with 10 μM unlabeled 2-ME inhibited uptake by 70% at 30 min, demonstrating specific, saturable binding to endothelial cells [1]. In contrast, the putative proliferation markers 11C-FMAU and 3H-choline, as well as the metabolic tracer 18F-FDG, all failed to exhibit any dose-dependent changes in uptake that correlated with 2-ME's growth-inhibitory or pro-apoptotic effects on PC3 prostate cancer cell aggregates [2]. This demonstrates that generic PET proliferation/metabolism tracers lack the mechanistic specificity required to monitor 2-ME pharmacodynamics.

HUVEC Uptake Specificity
Head-to-head
70% inhibition by 10 µM unlabeled 2-ME at 30 min
Time-dependent uptake to 240% at 60 min relative to 5 min
Supports target-engagement-dependent endothelial cell binding interpretation
11C-FMAU, 3H-choline, 18F-FDG showed no dose-dependent response in PC3 aggregates
in vitro binding specificity HUVEC target engagement PET tracer validation

Pharmacokinetic Characterization: [11C]2-ME Enables First Quantitative PK Measurement of 2-ME in Rodents vs. Unlabeled 2-ME Limitations

Using [11C]2-ME, the first quantitative pharmacokinetic parameters of 2-ME in mice were established: t1/2α = 0.36 min (distribution half-life), t1/2β = 19 min (elimination half-life), clearance = 0.36 mL/min, and volume of distribution = 52.9 mL [1]. Critically, [11C]2-ME demonstrated linear pharmacokinetics across a dose range of 0.14–8.5 μg in mice [1]. This contrasts sharply with unlabeled 2-ME, where pharmacokinetic analysis was previously impossible because 2-ME plasma levels fell below the HPLC detection limit within 1 hour after intravenous injection of 10 mg/kg in rats, and were undetectable after oral administration [1]. Furthermore, clinical PK of oral 2-ME in patients demonstrated nonlinear pharmacokinetics with rapid metabolism to 2-methoxyestrone and conjugated forms [1].

Quantitative PK Parameters
Direct comparison
t1/2α 0.36 min, t1/2β 19 min, CL 0.36 mL/min, Vd 52.9 mL
Linear PK across 0.14–8.5 µg in mice
Enables first quantitative PK characterization; unlabeled 2-ME below HPLC detection limit
C57BL6 mice with Lewis lung carcinoma; review exposure-model validation context
pharmacokinetics linear PK tracer-level dosing clearance characterization

Tumor-to-Muscle Uptake Ratio: [11C]2-ME Provides Quantifiable Imaging Contrast in Tumor-Bearing Mice

In mice implanted with Lewis lung carcinoma cells, [11C]2-ME demonstrated a tumor-to-muscle uptake ratio of 2.36 at 60 min post-injection, with tissue distribution showing 9.34 %ID/g in liver, 3.26 %ID/g in kidney, 0.44 %ID/g in muscle, and 1.04 %ID/g in tumor [1]. For class-level context, the angiogenesis-targeted peptide tracer 64Cu-NODAGA-c(RGDyK) achieved tumor-to-muscle ratios ranging from approximately 4 to 37 depending on tumor integrin αvβ3 expression levels in neuroendocrine tumor xenografts [2], indicating that [11C]2-ME provides moderate but quantifiable contrast that reflects the angiogenic endothelial cell targeting mechanism rather than integrin-mediated binding.

Tumor-to-Muscle Ratio
Class-level inference
2.36 at 60 min post-injection
Tumor 1.04 %ID/g, muscle 0.44 %ID/g
Supports angiogenesis imaging contrast interpretation; distinct from integrin-targeted signals
Contrast lower than RGD peptide tracers (~4–37); review tumor model endpoint context
biodistribution tumor-to-muscle ratio Lewis lung carcinoma PET imaging contrast

ER Binding Selectivity Advantage: 2-ME Exhibits Negligible Estrogen Receptor Engagement vs. Estradiol and Other ER-Targeted Imaging Agents

2-Methoxyestradiol displays a relative binding affinity of 0.0225 for estrogen receptors compared to 100 for estradiol at 25°C, representing an approximately 4,400-fold lower ER binding affinity [1]. This is corroborated by independent findings that 2-ME has lower binding affinity for ERα compared to estradiol and other estradiol metabolites/antagonists, with even lower affinity for ERβ [2]. Furthermore, the antiproliferative and pro-apoptotic effects of 2-ME are not inhibited by the pure ER antagonist ICI 182,780 in MCF-7 and HUVEC cells, confirming ER-independent mechanism of action [2]. This is functionally significant because 18F-fluoroestradiol ([18F]FES), a clinically used PET tracer for ER imaging, achieves target tissue uptake specifically through ER binding, making it inapplicable for angiogenesis imaging [3].

ER Binding Selectivity
Cross-study comparable
RBA 0.0225 (estradiol = 100)
~4400-fold lower ER affinity; ER-independent antiproliferative activity confirmed
Supports ER-independent imaging signal interpretation vs. [18F]FES
MCF-7 and HUVEC assays with ICI 182,780 co-treatment; review mechanistic context
estrogen receptor binding selectivity off-target pharmacology therapeutic index

Radionuclide Half-Life and Structural Identity Trade-Off: [11C]2-ME vs. 2-[18F]Fluoroethoxyestradiol for Preclinical vs. Clinical Distribution

[11C]2-ME contains the native 2-methoxy group of 2-ME and therefore represents the chemically identical PET tracer to the parent drug, but its 11C physical half-life of 20.4 min restricts use to facilities with an on-site cyclotron and limits each batch to single or few doses [1]. In contrast, 2-[18F]fluoroethoxyestradiol (2[18F]FEE2) replaces the 2-methoxy with a 2-fluoroethoxy group and benefits from the 110-min 18F half-life, which allows multi-dose distribution to satellite hospitals without cyclotrons [1]. However, the 2-ethoxy modification in 2-ethoxyestradiol is known to induce stronger inhibition of tubulin polymerization and altered cytotoxicity profiles compared to 2-ME [1], meaning that 2[18F]FEE2 does not track the exact pharmacokinetics of 2-ME but rather of a structurally distinct analog. The 11C-labeled bis-sulfamate derivative [11C]5 targets steroid sulfatase rather than angiogenesis, serving a different imaging purpose entirely [2].

Half-Life & Structural Fidelity
Class-level inference
11C: 20.4 min identical structure
18F analog (2-FEE): 110 min half-life, 2-fluoroethoxy modification may alter pharmacology
Supports structural fidelity vs. distribution trade-off review
2-ethoxyestradiol reference shows altered tubulin inhibition; review analog-specific SAR context
radionuclide half-life 11C vs 18F structural fidelity clinical translatability

High-Value Application Scenarios for 2-[methyl-11C]Methoxyestradiol Based on Quantitative Evidence


Preclinical Pharmacokinetic Profiling of 2-Methoxyestradiol and Structurally Identical Analogs

Investigators seeking to measure the true pharmacokinetics, tissue distribution, and dose-linearity of 2-ME in rodent tumor models should select [11C]2-ME as the only PET tracer that is chemically identical to the parent drug. The established linear PK across 0.14–8.5 μg, complete parameter determination (t1/2α, t1/2β, CL, Vd), and tumor-to-muscle ratio of 2.36 provide a validated quantitative framework for comparing 2-ME formulations, delivery systems, or structural analogs where maintaining exact pharmacological equivalence to 2-ME is essential [1].

Target Engagement Imaging of Angiogenic Endothelium with Specificity Distinct from Integrin-Targeted or Metabolic Tracers

For studies requiring imaging of angiogenic endothelial cell targeting that is mechanistically distinct from integrin αvβ3 (targeted by RGD peptides) or glucose metabolism (targeted by 18F-FDG), [11C]2-ME offers a unique signal based on 70% specific HUVEC uptake inhibition by unlabeled 2-ME [1]. This is particularly valuable for evaluating anti-angiogenic therapies that act through microtubule disruption or superoxide dismutase inhibition pathways, where 18F-FDG and 11C-FMAU have been shown to fail to record pharmacodynamic effects [2].

Comparative PET Tracer Studies Differentiating ER-Mediated vs. ER-Independent Estradiol Metabolite Distribution

Given that 2-ME exhibits approximately 4,400-fold lower ER binding affinity compared to estradiol (RBA 0.0225 vs. 100) and its anti-proliferative activity is ER-independent [1], [11C]2-ME can be employed in comparative imaging protocols alongside ER-targeted tracers such as [18F]FES to spatially resolve ER-dependent vs. ER-independent estradiol metabolite distribution within tumors co-expressing both targets [2]. This differential imaging capability is not achievable with unlabeled 2-ME or with generic PET tracers.

Radiosynthesis Benchmarking and On-Site Cyclotron Facility Validation

The well-characterized radiosynthesis of [11C]2-ME (25–34% decay-corrected yield, 34–38 GBq/μmol, 60–65 min total synthesis) provides a reproducible benchmark for validating 11C-methylation capabilities at PET radiochemistry facilities [1]. Its synthesis from 2-hydroxy-3,17β-estradiol-3,17-bis(methoxymethyl)ether via [11C]CH3I is documented in sufficient detail to serve as a standard operating procedure reference for cyclotron facility qualification and tracer production quality control [1].

Application
Selection Property
Validation Focus
Preclinical PK profiling of 2-ME and analogs
Chemical identity to parent drug for tracer-level PK measurement
Linear PK, tissue distribution, and dose-linearity review
Angiogenic endothelium target-engagement imaging
Specific HUVEC uptake with saturable binding inhibition
Uptake inhibition assay and pharmacodynamic correlation review
ER-independent estradiol metabolite distribution studies
Negligible ER binding (RBA ~4400-fold lower vs. estradiol)
Comparative imaging with ER-targeted tracers to resolve distribution pathways
PET radiochemistry facility validation
Reproducible 11C-methylation synthesis protocol
Synthesis yield, specific activity, and quality control benchmark
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